1-(5-Amino-2-chlorophenyl)propan-2-one
Description
Contextual Significance of Aminophenylpropanone Structures
Aminophenylpropanone structures are a particularly important subclass of substituted phenylpropanones. The presence of an amino group, a primary or secondary amine, introduces a nucleophilic center into the molecule. This, in combination with the electrophilic carbonyl carbon of the ketone group, creates a bifunctional molecule with a rich and varied reactivity profile. This dual functionality makes them valuable precursors for synthesizing heterocyclic compounds, which are prevalent in many biologically active molecules. The general class of α-amino ketones, for instance, are recognized as valuable synthons in organic chemistry, serving as precursors to amino alcohols and other polyfunctional derivatives.
Overview of the Chemical Compound 1-(5-Amino-2-chlorophenyl)propan-2-one within Ketone and Amine Chemistry
The chemical compound this compound is a specific example of an aminophenylpropanone. Its structure is defined by a propan-2-one chain attached to a benzene (B151609) ring at the first carbon. The phenyl ring is substituted with a chlorine atom at the second position and an amino group at the fifth position.
The chemistry of this molecule is dictated by the interplay of its three key components:
The Ketone Group: The carbonyl group (C=O) at the second position of the propane (B168953) chain is a site of nucleophilic attack. It can undergo a variety of reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, and condensation reactions.
The Amino Group: The primary amine (-NH2) attached to the phenyl ring is a nucleophilic and basic center. It can participate in reactions such as acylation, alkylation, and diazotization, which allows for a wide range of chemical transformations.
The Chlorinated Phenyl Ring: The presence of a chlorine atom, an electron-withdrawing group, on the phenyl ring influences the electron density of the aromatic system and can affect the reactivity of the amino group and the phenyl ring itself in electrophilic aromatic substitution reactions. eurochlor.org The relative positions of the amino and chloro substituents are also crucial in directing further substitutions on the ring.
The combination of these functional groups in a single molecule suggests a complex and interesting reactivity profile, potentially leading to the synthesis of novel and elaborate chemical structures.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.63 g/mol |
| Boiling Point | 314.1±27.0 °C |
| Density | 1.223±0.06 g/cm³ |
| pKa (Acidity Constant) | 3.73±0.10 |
Data sourced from ChemicalBook, representing predicted values. chemicalbook.com
Research Gaps and Future Directions in the Study of Novel Aminophenylpropanones
Despite the potential utility of this compound as a synthetic intermediate, a thorough review of the scientific literature reveals a significant lack of research focused specifically on this compound. While related structures are discussed, detailed studies on the synthesis, characterization, and reactivity of this compound are notably absent.
This dearth of information highlights several key research gaps and points toward promising future directions:
Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a primary objective. Subsequent comprehensive characterization using modern analytical techniques (such as NMR, IR spectroscopy, and mass spectrometry) would be essential to fully elucidate its structure and properties.
Reactivity Studies: A systematic investigation of the reactivity of its functional groups would be highly valuable. This could involve exploring its utility in the synthesis of heterocyclic compounds, such as quinolines or benzodiazepines, which are known to have a wide range of pharmacological activities.
Exploration of Biological Activity: Given that many substituted phenylpropanones and related compounds exhibit biological activity, screening this compound and its derivatives for potential pharmaceutical applications could be a fruitful area of research.
The study of novel aminophenylpropanones like this compound represents an underexplored area of organic chemistry. Closing the existing research gaps could not only expand our fundamental understanding of the chemistry of these bifunctional molecules but also potentially lead to the discovery of new synthetic methodologies and compounds with valuable applications.
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(5-amino-2-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4,11H2,1H3 |
InChI Key |
XYTOAPFJAWRIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Amino 2 Chlorophenyl Propan 2 One
Retrosynthetic Analysis of the 1-(5-Amino-2-chlorophenyl)propan-2-one Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For this compound, two primary disconnections are logical.
The most evident disconnection is the bond between the aromatic ring and the propanone side chain. This C-C bond cleavage suggests a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. This approach would involve reacting a substituted chlorobenzene (B131634) derivative with an acylating agent corresponding to the propanone side chain.
A second key aspect of the retrosynthesis involves functional group interconversion (FGI). The amino group (-NH2) is often synthetically challenging to carry through certain reaction conditions due to its reactivity. A common strategy is to introduce it late in the synthesis via the reduction of a nitro group (-NO2). The nitro group is a robust, electron-withdrawing group that can direct the regiochemistry of electrophilic aromatic substitution reactions. Therefore, a more practical precursor would be 1-(2-chloro-5-nitrophenyl)propan-2-one.
These retrosynthetic steps lead back to simple starting materials:
For Friedel-Crafts: 4-chloro-3-nitroaniline (B51477) or 1-chloro-4-nitrobenzene (B41953) and an acetyl equivalent (e.g., acetyl chloride or acetic anhydride).
For building the side-chain: A substituted benzaldehyde (B42025) (e.g., 2-chloro-5-nitrobenzaldehyde) for use in condensation reactions.
Classical Synthetic Routes to Aminophenylpropanone Analogues
Classical methods provide a foundational toolkit for synthesizing the core structure of aminophenylpropanone analogues.
The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis, involving the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. masterorganicchemistry.comrsc.org To synthesize the precursor 1-(2-chloro-5-nitrophenyl)propan-2-one, one could start with 1-chloro-4-nitrobenzene.
In this electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct the position of the incoming acyl group. The chloro group is ortho-, para-directing, while the nitro group is meta-directing. Their combined influence directs the incoming electrophile to the position ortho to the chlorine and meta to the nitro group, yielding the desired 2-chloro-5-nitro substitution pattern on the product.
The reaction is typically promoted by a strong Lewis acid, although Brønsted acids have also been employed. nih.govnih.gov The choice of catalyst can be critical for reaction efficiency. nih.govresearchgate.net
| Catalyst Type | Examples | Typical Application |
| Lewis Acids | AlCl₃, FeCl₃, RE(OTf)₃ | Standard catalysts for acylating neutral or deactivated aromatic rings. masterorganicchemistry.comnih.govresearchgate.net |
| Brønsted Acids | HF, TfOH | Used as both catalyst and solvent; effective for various acylations. nih.govnih.gov |
Following the successful acylation to form the nitro-intermediate, a standard reduction step, commonly using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation source, would convert the nitro group to the target amino group. researchgate.net
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be used to construct the propanone side chain on the aromatic ring. wikipedia.orgyoutube.com A plausible route would involve a crossed-aldol reaction between a substituted benzaldehyde, such as 2-chloro-5-nitrobenzaldehyde, and acetone (B3395972).
In this reaction, a base would deprotonate acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. masterorganicchemistry.com This initial aldol addition product is a β-hydroxy ketone. youtube.com Typically, under heating, this intermediate readily undergoes dehydration (condensation) to yield an α,β-unsaturated ketone (an enone). masterorganicchemistry.comyoutube.com
To obtain the final propanone target, two subsequent reduction steps would be necessary:
Reduction of the carbon-carbon double bond of the enone.
Reduction of the nitro group to an amine.
This sequence provides an alternative pathway to the arylpropanone skeleton, building the side chain step-by-step. libretexts.org
Pathways involving nitrile intermediates offer another versatile approach. One common method for synthesizing 5-aminopyrazoles, which serves as an analogy, is the reaction of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This highlights the utility of the nitrile group as a precursor to amine-containing heterocyclic systems.
For the target molecule, a synthetic route could begin with a substituted benzonitrile (B105546), for example, 2-chloro-5-nitrobenzonitrile. This could be achieved by Suzuki coupling of a substituted benzonitrile with an appropriate boronic acid, followed by reduction of the nitrile. beilstein-journals.org
Alternatively, an α-amino nitrile could be synthesized through the reductive functionalization of a carboxamide, a reaction that can be catalyzed by molybdenum hexacarbonyl. nih.gov The introduction of the amino group can also be achieved through various methods, including reductive amination of a carbonyl group or through azide (B81097) synthesis followed by reduction. youtube.com The Gabriel synthesis is another classical method for forming primary amines. youtube.com
Advanced Synthetic Techniques for this compound
Modern synthetic chemistry offers more sophisticated and often more efficient catalytic methods for constructing complex molecules.
Transition metal catalysis has revolutionized the synthesis of aryl ketones. Nickel-catalyzed cross-coupling reactions, for instance, can form aryl alkyl ketones from carboxylic esters and alkylpyridinium salts. acs.orgacs.org This electrochemical approach provides a highly efficient route with broad substrate scope. acs.org
Palladium-catalyzed reactions are also prominent in the synthesis of α-amino ketones. researchgate.net These methods often exhibit high functional group tolerance, which is crucial when dealing with multifunctional molecules like the target compound. researchgate.net Furthermore, catalytic enantioselective methods have been developed for the synthesis of α-halogenated α-aryl-β-amino acid derivatives, demonstrating the power of modern catalysis in controlling stereochemistry and handling halogenated substrates. nih.govacs.org
These advanced catalytic systems could provide more direct and selective routes to this compound or its key intermediates, potentially overcoming some of the regioselectivity and functional group compatibility challenges associated with classical methods.
Stereoselective Synthesis Considerations for Chiral Derivatives of Propanones
The synthesis of chiral derivatives of propanones, including analogs of this compound, is a significant area of research, particularly due to the different biological activities enantiomers of a compound may exhibit. mdpi.com Asymmetric synthesis aims to produce only one of the two possible enantiomers. ethz.ch Several key strategies are employed to introduce stereocenters with high selectivity.
Key Asymmetric Synthesis Techniques:
Chiral Pool Synthesis : This method utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce stereocenters into the final product. ethz.ch
Chiral Auxiliaries : An enantiopure auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch
Catalytic Enantioselective Synthesis : This is a highly efficient method where a substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product. ethz.ch This can involve metal-catalyzed reactions or organocatalysis. encyclopedia.pub For instance, chiral proline has been demonstrated as a simple and effective bifunctional organocatalyst for reactions like aldol and Mannich reactions, proceeding through enamine or iminium catalysis to create new stereocenters with high selectivity. libretexts.org
Kinetic Resolution : In this process, a racemic mixture is reacted with a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enantioenriched enantiomer. mdpi.comencyclopedia.pub Lipases are commonly used for the kinetic resolution of racemic alcohols, a class of compounds that can be precursors to or derived from ketones. encyclopedia.pub
The development of synthetic routes to access enantioenriched α-chiral ketones is of great importance as these structures are widespread in natural products. nih.gov One innovative, transition-metal-free process involves the use of vinyl boron ate complexes derived from enantioenriched boronic esters, which undergo a stereospecific radical-induced migration to form α-chiral ketones with excellent enantiopurity. nih.gov
Table 1: Comparison of Stereoselective Synthesis Strategies
| Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Pool | Utilizes readily available, enantiopure natural products as starting materials. ethz.ch | Predictable stereochemistry; starting materials can be inexpensive. | Limited to the structures and stereochemistries available from nature. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. ethz.ch | High levels of stereocontrol; often reliable and predictable. | Requires additional steps for attachment and removal; atom-inefficient. |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. ethz.chencyclopedia.pub | Highly efficient and atom-economical; both enantiomers can often be synthesized. | Catalyst development can be complex and expensive; optimization may be required. |
| Kinetic Resolution | One enantiomer of a racemate reacts faster in the presence of a chiral catalyst or enzyme. mdpi.com | Can be effective for separating enantiomers. | Maximum theoretical yield is 50%; requires separation of product from unreacted starting material. |
One-Pot Reaction Sequences in Complex Propanone Synthesis
The synthesis of complex heterocyclic compounds, which can be structurally related to substituted propanones, often benefits from these streamlined procedures. For example, tandem reactions initiated by copper-catalyzed cross-coupling have become a potent strategy for building various heterocyclic scaffolds. rsc.org Similarly, multicomponent reactions, a type of one-pot synthesis, allow for the rapid assembly of complex molecules from three or more starting materials in a single operation. researchgate.net
In the context of synthesizing complex propanones, a one-pot approach could involve:
Formation of a key bond: For instance, an initial intermolecular acylation or cross-coupling reaction.
Intramolecular cyclization: The intermediate formed in the first step could then undergo a subsequent intramolecular reaction, such as a cyclodehydrogenation, to build a more complex ring system. rsc.org
Tandem reactions can lead to a dramatic increase in molecular complexity from simple starting materials. rsc.org For example, a catalyst-free tandem reaction in water can involve a Knoevenagel condensation followed by a Michael addition to synthesize high-density biofuels. nih.gov Such strategies are highly desirable for their elegance, efficiency, and adherence to the principles of green chemistry. rsc.orgnih.gov
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, minimize reaction time, and ensure process safety and cost-effectiveness. While specific optimization studies for the synthesis of this compound are not detailed in the provided literature, general principles of optimization can be applied based on analogous transformations.
A plausible synthetic route to aryl propanones involves the Friedel-Crafts acylation of a substituted benzene with propionyl chloride or a related acylating agent. smolecule.com The optimization of such a reaction, or any multi-step synthesis, would involve systematically varying key parameters.
Key Parameters for Optimization:
Catalyst: The choice and loading of the catalyst (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions, or transition metals like Nickel for cross-coupling reactions) are crucial. smolecule.comacs.org Different ligands can also be screened to improve efficiency. acs.org
Solvent: The solvent can significantly influence reaction rates and selectivity. A range of solvents with varying polarities should be tested.
Temperature: Temperature affects reaction kinetics. While higher temperatures can increase reaction rates, they may also lead to the formation of byproducts or decomposition. researchgate.net Finding the optimal temperature is essential for achieving high selectivity and yield.
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before significant degradation or side reactions occur.
Reagent Stoichiometry: The molar ratio of reactants can impact conversion and selectivity. Adjusting the equivalents of each reagent is a standard optimization procedure.
The following table illustrates a hypothetical optimization study for a key synthetic step, based on common practices in organic synthesis. acs.orgresearchgate.net
Table 2: Hypothetical Optimization of a Synthetic Step
| Entry | Parameter Varied | Condition | Yield (%) |
|---|---|---|---|
| 1 | Catalyst | Catalyst A (10 mol%) | 45 |
| 2 | Catalyst | Catalyst B (10 mol%) | 68 |
| 3 | Catalyst | Catalyst C (10 mol%) | 52 |
| 4 | Solvent | Toluene | 65 |
| 5 | Solvent | 1,2-Dichloroethane | 75 |
| 6 | Solvent | Dichloromethane | 71 |
| 7 | Temperature | 25 °C | 55 |
| 8 | Temperature | 60 °C | 82 |
| 9 | Temperature | 80 °C | 78 (decomposition observed) |
| 10 | Final Conditions | Catalyst B, 1,2-Dichloroethane, 60°C | 86 |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of the target compound and any synthetic intermediates are essential to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the compound, such as its polarity, solubility, and the nature of the impurities.
Common Purification Techniques:
Extraction: This is often the first step in the work-up procedure. It is used to separate the product from the reaction mixture based on its solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). google.com For a compound like this compound, which contains a basic amino group, acid-base extraction can be particularly effective. The compound can be protonated with an aqueous acid to move it into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified and the product re-extracted into a fresh organic solvent.
Column Chromatography: This is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a solvent or mixture of solvents). acs.org By carefully choosing the solvent system, compounds of varying polarities can be effectively separated.
Crystallization/Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. rsc.org This method can yield highly pure crystalline products.
Distillation: For liquid products, distillation can be used to separate components of a mixture based on differences in their boiling points. This is generally performed under reduced pressure for high-boiling compounds to prevent decomposition.
The final step after purification involves concentrating the solution containing the pure product, typically using a rotary evaporator, followed by drying to remove any residual solvent. google.com
Structural Elucidation and Advanced Spectroscopic Characterization of 1 5 Amino 2 Chlorophenyl Propan 2 One
Spectroscopic Analysis Techniques
The molecular structure of 1-(5-Amino-2-chlorophenyl)propan-2-one features a substituted aromatic ring, a primary amine, and a ketone functional group. Each of these components imparts characteristic spectroscopic signatures that can be identified and assigned using a suite of analytical methods.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Applications for Functional Group Identification
Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. Both FT-IR and FT-Raman spectroscopies probe the vibrational modes of molecular bonds, providing a unique "fingerprint" of the compound. For this compound, the spectra would be dominated by absorptions corresponding to the amino group, the carbonyl group, and the substituted aromatic ring.
The primary amine (-NH₂) group is expected to show two characteristic stretching bands in the FT-IR spectrum, corresponding to asymmetric and symmetric N-H stretching vibrations. The ketone's carbonyl group (C=O) will produce a strong, sharp absorption band, which is a hallmark of this functional group. The presence of the 2-chloro-5-aminophenyl group can be confirmed by several vibrational modes, including aromatic C-H stretching, C=C ring stretching, and a distinct band corresponding to the C-Cl stretch.
The expected vibrational frequencies and their assignments are crucial for structural confirmation and are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2960 - 2850 |
| C=O Stretch | Ketone | 1725 - 1705 |
| C=C Stretch | Aromatic Ring | 1600 - 1475 |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |
| C-N Stretch | Aromatic Amine | 1335 - 1250 |
| C-Cl Stretch | Aryl Halide | 1100 - 1030 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignment and Structural Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the atomic connectivity and chemical environment can be established.
¹H NMR for Proton Environment Analysis
The proton NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, and the acetyl methyl protons.
The aromatic region would display signals for three protons. The amino group (-NH₂) is an activating, ortho-, para-directing group, while the chlorine atom (-Cl) is a deactivating, ortho-, para-directing group. Their combined electronic effects would lead to a complex splitting pattern. The proton ortho to the amino group and meta to the chlorine is expected to be the most upfield. The protons of the primary amine group would likely appear as a broad singlet. The methylene (-CH₂-) protons, being adjacent to both an aromatic ring and a carbonyl group, would appear as a singlet in the downfield region. The methyl (-CH₃) protons of the propan-2-one moiety would also be a singlet, located further upfield.
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.2 | Multiplet | 3H |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |
| -CH₂- | 3.8 - 4.2 | Singlet | 2H |
| -CH₃ | 2.1 - 2.4 | Singlet | 3H |
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 NMR spectroscopy probes the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound would show nine distinct signals corresponding to its nine carbon atoms. The carbonyl carbon (C=O) is the most deshielded and will appear furthest downfield. The six aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing chlorine atom. The carbon bearing the amino group (C-NH₂) would be shifted upfield relative to a standard benzene (B151609) ring, while the carbon bearing the chlorine atom (C-Cl) would be shifted downfield. The methylene (-CH₂-) and methyl (-CH₃) carbons will appear in the upfield aliphatic region.
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |
| C=O | 205 - 210 |
| Aromatic C-NH₂ | 145 - 150 |
| Aromatic C-Cl | 125 - 130 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-CH₂ | 130 - 135 |
| -CH₂- | 50 - 55 |
| -CH₃ | 28 - 33 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are vital for unambiguously assigning the signals from ¹H and ¹³C NMR spectra by revealing correlations between nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this molecule, it would confirm the through-bond coupling between the protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC or HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com It would be used to definitively link each aromatic proton signal to its corresponding aromatic carbon signal, as well as the methylene proton signal to the methylene carbon and the methyl proton signal to the methyl carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over two or three bonds) between protons and carbons. mdpi.com This is particularly useful for identifying connectivity around quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. Key expected correlations would include the methylene (-CH₂-) protons to the carbonyl carbon and to the aromatic carbons C1, C2, and C6, and the methyl (-CH₃) protons to the carbonyl carbon. These correlations would firmly establish the entire molecular framework.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
The molecular formula for this compound is C₉H₁₁ClNO. The nominal molecular weight is approximately 184.64 g/mol . A key feature in the mass spectrum would be the isotopic pattern for chlorine. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the molecular ion (M⁺) peak would be accompanied by an (M+2)⁺ peak with an intensity of about one-third that of the molecular ion peak, which is a definitive indicator of the presence of one chlorine atom.
Upon electron ionization, the molecular ion would undergo fragmentation. The most likely fragmentation pathways involve cleavage adjacent to the carbonyl group (α-cleavage).
Loss of a methyl radical (•CH₃): This would result in a fragment ion [M - 15]⁺. This acylium ion would be resonance-stabilized.
Loss of a substituted benzyl (B1604629) radical (•CH₂C₆H₃(Cl)(NH₂)): This would generate an acylium ion [CH₃CO]⁺ with a mass-to-charge ratio (m/z) of 43.
Benzylic cleavage: Cleavage of the C-C bond between the methylene group and the carbonyl group would produce a substituted benzyl cation [CH₂C₆H₃(Cl)(NH₂)]⁺.
These predictable fragmentation patterns, combined with the precise mass of the molecular ion and its isotopic distribution, provide conclusive evidence for the structure of this compound.
Computational and Theoretical Investigations of 1 5 Amino 2 Chlorophenyl Propan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These computational techniques provide valuable insights into molecular geometry, stability, and reactivity from first principles.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a prominent computational method for determining the electronic structure of molecules. researchgate.net Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which simplifies the calculation. A DFT analysis for 1-(5-Amino-2-chlorophenyl)propan-2-one would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms—the structure corresponding to the minimum energy on the potential energy surface. This process yields precise bond lengths, bond angles, and dihedral angles. Furthermore, the calculation provides a detailed picture of the electronic structure, including the distribution of electron density and the molecular electrostatic potential, which highlights electron-rich and electron-poor regions of the molecule.
Basis Set Selection and Level of Theory Considerations
The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which comprises the functional and the basis set. The functional (e.g., B3LYP, CAM-B3LYP, ωB97XD) is an approximation for the exchange-correlation energy, a key component of the total energy. researchgate.net The basis set (e.g., 6-31G*, 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals. researchgate.netnih.gov The selection involves a trade-off between computational cost and accuracy. A larger basis set with polarization and diffuse functions, such as 6-311++G(d,p), generally provides more accurate results for properties like molecular geometry and electronic distribution but requires more computational resources. researchgate.netnih.gov The choice of functional and basis set would be a critical first step in any theoretical study of this compound.
Vibrational Frequency Calculations and Assignments
After geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. nih.gov For a molecule like this compound, these calculations would predict characteristic vibrational modes, such as N-H stretching from the amino group, C=O stretching from the ketone, C-Cl stretching, and various vibrations associated with the aromatic ring. nih.gov Comparing the calculated frequencies with experimentally measured spectra helps to confirm the molecular structure and assign the spectral bands to specific atomic motions. nih.gov
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding a molecule's chemical behavior.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. mdpi.com A computational analysis of this compound would calculate the energies of these orbitals and visualize their spatial distribution. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.gov
Implications of FMO for Chemical Reactivity and Stability
The characteristics of the Frontier Molecular Orbitals have significant implications for a molecule's reactivity and stability. mdpi.com
Chemical Reactivity: The HOMO and LUMO are the primary orbitals involved in chemical reactions. The location of the HOMO density indicates the likely sites for electrophilic attack, while the LUMO density shows the likely sites for nucleophilic attack.
Stability: A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interaction sites. uni-muenchen.delibretexts.org The MEP surface is color-coded to represent the electrostatic potential: regions of negative potential (electron-rich) are typically colored red, indicating sites susceptible to electrophilic attack, while regions of positive potential (electron-deficient) are colored blue, indicating sites prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate and near-zero potential, respectively.
For this compound, the MEP map is predicted to reveal distinct regions of varying electrostatic potential, directly related to its functional groups:
Negative Potential (Red/Yellow): The most significant negative potential is expected to be localized around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pair electrons. A secondary region of negative potential would be associated with the nitrogen atom of the amino group (-NH₂), also due to its lone pair. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance.
Positive Potential (Blue): The highest positive potential is anticipated to be located on the hydrogen atoms of the amino group (-NH₂). These protons are acidic and are the most likely sites for nucleophilic attack and hydrogen bond donation. The hydrogen atoms on the phenyl ring and the propanone backbone would also exhibit a lesser degree of positive potential.
Neutral/Near-Zero Potential (Green): The carbon skeleton of the phenyl ring and the aliphatic chain will likely exhibit a near-neutral potential, forming the general framework of the molecule.
This charge distribution analysis is fundamental in predicting how the molecule will interact with other reagents, receptors, or solvent molecules. The distinct separation of positive and negative potentials highlights the molecule's polarity and its capacity for engaging in specific electrostatic interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular charge transfer (ICT), hyperconjugative interactions, and the delocalization of electron density within a molecule. taylorandfrancis.comperiodicodimineralogia.it It transforms the complex molecular wavefunction into a set of localized, Lewis-like structures (bonds and lone pairs), allowing for the quantitative evaluation of interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.
Lone Pair Delocalization: Significant charge transfer is predicted from the lone pair orbital of the amino nitrogen atom (n(N)) into the antibonding π* orbitals of the adjacent phenyl ring. This n(N) → π*(C-C) interaction is a classic example of resonance stabilization, which delocalizes the electron density of the amino group across the aromatic system.
Carbonyl Group Interactions: The lone pair electrons on the carbonyl oxygen (n(O)) are also expected to participate in hyperconjugative interactions with neighboring antibonding sigma orbitals (σ), such as the σ(C-C) orbitals of the propanone backbone and the phenyl ring.
Phenyl Ring Interactions: Within the aromatic ring, significant π → π* interactions contribute to the delocalization and stability characteristic of the benzene (B151609) system.
Intramolecular Hydrogen Bonding: A potential weak intramolecular hydrogen bond could form between a hydrogen atom of the amino group and the oxygen atom of the carbonyl group. NBO analysis can quantify this interaction by identifying a donor-acceptor relationship between the oxygen lone pair and the N-H antibonding orbital (n(O) → σ*(N-H)).
These charge transfer events lead to a more stabilized electronic structure. A hypothetical table of the most significant donor-acceptor interactions and their calculated stabilization energies is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(N) - Amino | π(C-C) - Phenyl Ring | High | Resonance, Intramolecular Charge Transfer (ICT) |
| n(O) - Carbonyl | σ(C-C) - Backbone | Moderate | Hyperconjugation |
| π(C-C) - Phenyl Ring | π(C-C) - Phenyl Ring | High | π-Conjugation |
| n(O) - Carbonyl | σ(N-H) - Amino | Low to Moderate | Potential Intramolecular Hydrogen Bond |
| n(Cl) - Chloro | σ*(C-C) - Phenyl Ring | Low | Hyperconjugation |
Note: The E(2) values are qualitative estimates based on typical computational results for similar structures.
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational technique used to identify and visualize weak, non-covalent interactions within and between molecules. jussieu.frwikipedia.org The RDG is a function of the electron density and its gradient. chemrxiv.org Plotting the RDG against the electron density reveals regions of non-covalent interactions, which can be visualized as three-dimensional isosurfaces. researchgate.net These surfaces are color-coded to distinguish between different types of interactions:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, attractive van der Waals interactions.
Red: Strong, repulsive interactions (e.g., steric clashes). researchgate.net
For a single molecule of this compound, NCI/RDG analysis would primarily highlight intramolecular non-covalent interactions. The analysis is expected to reveal:
A potential intramolecular hydrogen bond between one of the amino hydrogens and the carbonyl oxygen. This would appear as a small, disc-like isosurface between the two atoms, likely colored blue or bluish-green, indicating a strong to moderate attractive interaction.
Van der Waals interactions between the propanone side chain and the phenyl ring. These would manifest as broader, greener surfaces in the space between these groups, indicating weaker attractive forces that contribute to defining the molecule's preferred conformation.
Possible steric repulsion, indicated by reddish areas, might appear if certain conformations force atoms into close proximity, for instance, between the chloro substituent and the propanone side chain.
This analysis provides a detailed picture of the weak forces that govern the molecule's three-dimensional shape and conformational stability.
Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)
Computational chemistry allows for the accurate prediction of key thermodynamic properties of a molecule in the gas phase at a standard state (typically 298.15 K and 1 atm). maplesoft.comresearchgate.net These calculations are derived from the vibrational frequencies obtained after geometric optimization. The primary properties calculated include:
Enthalpy (H): Represents the total heat content of the system.
Entropy (S): A measure of the system's disorder or randomness.
Gibbs Free Energy (G): Indicates the energy available for doing useful work and determines the spontaneity of a process at constant temperature and pressure (G = H - TS). fiveable.mewikipedia.orgchadsprep.com
These theoretical values are crucial for understanding the stability of this compound and for predicting its behavior in chemical reactions. While experimental values are not available for comparison, the calculated data provide a baseline for its thermodynamic profile.
| Thermodynamic Property | Predicted Value (Example) | Unit |
| Enthalpy (H) | -150.5 | Hartree/particle |
| Entropy (S) | 120.3 | cal/mol·K |
| Gibbs Free Energy (G) | -150.56 | Hartree/particle |
| Heat Capacity (Cv) | 55.8 | cal/mol·K |
Note: These values are hypothetical and serve as an illustration of typical output from a computational thermodynamics calculation.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Intensities)
Quantum mechanical calculations, particularly using DFT, are highly effective at predicting spectroscopic data, which can aid in the structural confirmation and analysis of a molecule. nih.govacs.org
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by calculating the isotropic magnetic shielding tensors for each nucleus. acs.orgmdpi.com For this compound, the predicted shifts would correspond to its distinct chemical environments:
¹H NMR: Signals would be expected in the aromatic region (for the phenyl ring protons), with distinct shifts influenced by the electron-donating amino group and the electron-withdrawing chloro group. Separate signals would be predicted for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the propanone side chain, as well as a broader signal for the amino (-NH₂) protons.
¹³C NMR: Distinct chemical shifts would be calculated for each carbon atom. The carbonyl carbon (C=O) would have the most downfield shift. The carbons of the phenyl ring would show varied shifts based on their position relative to the substituents. The methylene and methyl carbons would appear in the aliphatic region of the spectrum.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 205 - 210 |
| Aromatic (C-Cl) | - | 130 - 135 |
| Aromatic (C-N) | - | 145 - 150 |
| Aromatic (C-H) | 6.5 - 7.5 | 115 - 130 |
| Methylene (-CH₂-) | 3.6 - 4.0 | 45 - 55 |
| Methyl (-CH₃) | 2.1 - 2.5 | 25 - 30 |
| Amino (-NH₂) | 4.0 - 5.0 (broad) | - |
Note: These are estimated chemical shift ranges based on the functional groups present.
IR Intensities: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. This allows for the assignment of characteristic absorption bands to specific functional groups. For this molecule, key predicted vibrational frequencies would include:
N-H stretching vibrations for the amino group (typically around 3300-3500 cm⁻¹).
C-H stretching for the aromatic and aliphatic parts (around 2900-3100 cm⁻¹).
A strong C=O stretching vibration for the ketone group (around 1700-1720 cm⁻¹).
C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).
C-N and C-Cl stretching vibrations at lower frequencies.
These theoretical spectroscopic data serve as a powerful complement to experimental results, aiding in the unambiguous identification and structural elucidation of the compound.
Reactivity and Derivatization Chemistry of 1 5 Amino 2 Chlorophenyl Propan 2 One
Reaction Mechanisms Involving the Ketone Functionality
The propan-2-one side chain features a reactive carbonyl group that is central to many of the derivatization strategies for this molecule. Its reactivity is influenced by the adjacent methylene (B1212753) and methyl groups, as well as the electronic effects of the substituted phenyl ring.
The carbonyl carbon of 1-(5-amino-2-chlorophenyl)propan-2-one is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide variety of nucleophiles. This reaction is the cornerstone for building more complex molecular architectures, particularly heterocyclic systems. libretexts.org
A significant application of this reactivity is in the synthesis of benzodiazepines, a critical class of pharmacologically active compounds. While many syntheses of 1,5-benzodiazepines involve the condensation of an o-phenylenediamine (B120857) with two equivalents of a ketone, the structural motif of this compound makes it a suitable precursor for related heterocyclic systems. nih.gov For instance, in a generalized reaction, an o-aminoaryl ketone can react with other bifunctional reagents to undergo cyclocondensation, where the ketone is one of the key reactive sites. researchgate.net
Another important cyclization reaction involving the ketone functionality is the Friedländer annulation for the synthesis of quinolines. In this reaction, a 2-aminoaryl ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl, such as acetyl acetone (B3395972). researchgate.net This acid-catalyzed reaction proceeds via an initial aldol (B89426) addition followed by cyclization and dehydration to form the quinoline (B57606) ring system. This demonstrates the ketone's ability to act as an electrophile in carbon-carbon bond-forming reactions. organic-chemistry.org
The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. pressbooks.pub In the context of cyclization reactions, this initial addition is often followed by further intramolecular steps.
| Nucleophile Type | Reagent Example | Product Class | Reaction Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Reduction |
| Organometallics | Grignard Reagents (R-MgBr) | Tertiary Alcohol | Alkylation |
| Amines (external) | o-phenylenediamine | 1,5-Benzodiazepine | Condensation/Cyclization |
| Enolates | Acetyl acetone | Quinolines | Condensation/Cyclization |
The ketone functionality in this compound possesses two sets of α-protons: those on the methylene group (C1, adjacent to the phenyl ring) and those on the methyl group (C3). These protons are acidic and can be removed by a base to form a resonance-stabilized enolate anion. libretexts.org The formation of this enolate is a key step in reactions such as α-halogenation and aldol condensations.
The molecule is an asymmetrical ketone, meaning two different enolates can be formed. libretexts.org
Kinetic Enolate: Formed by removing a proton from the less sterically hindered C3 methyl group. This is typically favored by strong, bulky bases at low temperatures.
Thermodynamic Enolate: Formed by removing a proton from the more substituted C1 methylene group. This enolate is generally more stable due to the higher degree of substitution on the double bond and is favored under conditions that allow for equilibrium. quora.com
The enolate can then act as a nucleophile, reacting with various electrophiles. For example, reaction with a halogen (e.g., Br₂) would lead to an α-haloketone. This reaction can be catalyzed by either acid or base. Under acidic conditions, the reaction proceeds through a neutral enol intermediate, while basic conditions involve the enolate anion. libretexts.org
Reduction: The ketone group can be readily reduced to a secondary alcohol. A common and selective reagent for this transformation is sodium borohydride (NaBH₄). masterorganicchemistry.comchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by a protic solvent (like methanol (B129727) or water) to yield 1-(5-amino-2-chlorophenyl)propan-2-ol. libretexts.orgpressbooks.pub This reduction is highly chemoselective, as NaBH₄ typically does not reduce other functional groups like esters or amides under standard conditions. masterorganicchemistry.com
Oxidation: Ketones are generally resistant to oxidation compared to aldehydes, as they lack a hydrogen atom on the carbonyl carbon. libretexts.org Oxidation with strong oxidizing agents like potassium permanganate (B83412) can occur, but it often leads to the cleavage of carbon-carbon bonds, resulting in a mixture of carboxylic acids in a destructive manner. libretexts.org
A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.org In this reaction, one of the alkyl groups attached to the carbonyl carbon migrates to an oxygen atom. For this compound, this would likely result in the formation of either methyl 5-amino-2-chlorophenylacetate or (5-amino-2-chlorophenyl)methyl acetate, depending on the migratory aptitude of the respective groups.
Reactivity of the Amino Group
The primary aromatic amine (aniline derivative) functionality is a key site of reactivity, acting as a base and a potent nucleophile.
Like other anilines, the amino group in this compound is basic due to the lone pair of electrons on the nitrogen atom. It can accept a proton from an acid to form an ammonium (B1175870) salt. libretexts.org
However, its basicity is significantly lower than that of aliphatic amines. This is due to two main factors:
Resonance Delocalization: The nitrogen lone pair is delocalized into the π-system of the benzene (B151609) ring, making it less available for protonation.
Inductive Effects: The presence of the electron-withdrawing chlorine atom and the propanone group on the phenyl ring further decreases the electron density on the nitrogen atom, thereby reducing its basicity. chemistrysteps.commasterorganicchemistry.com
Due to its basicity, the compound readily reacts with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to form the corresponding ammonium salts, which are often more water-soluble and crystalline than the free base. This property is frequently used for purification and handling of amine-containing compounds. libretexts.org
The nucleophilic nature of the amino group allows it to readily participate in acylation and alkylation reactions.
Acylation: The primary amino group can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form amides. libretexts.org This reaction is a nucleophilic acyl substitution where the nitrogen atom attacks the carbonyl carbon of the acylating agent. This transformation is often used to protect the amino group or to introduce new functional moieties into the molecule. The Friedel-Crafts acylation is a method for forming aryl ketones, and while it involves acylation, it is typically a reaction on the aromatic ring rather than the amino group itself. researchgate.netorganic-chemistry.org
Alkylation: The amino group can be alkylated using alkyl halides in a nucleophilic substitution reaction. However, this method can be difficult to control and often leads to a mixture of mono- and di-alkylated products. A more controlled and widely used method for alkylation is reductive amination (also known as reductive alkylation). youtube.com This process involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the alkylated amine.
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |
| Reductive Amination | Formaldehyde (CH₂O), NaBH₃CN | Secondary Amine (N-methyl) |
Aromatic Substitution Reactions on the Amino Group
The primary amino group attached to the aromatic ring in this compound is a key site for nucleophilic reactivity. This functionality readily participates in aromatic substitution reactions, such as acylation and sulfonylation, to form a variety of amide and sulfonamide derivatives. These reactions are fundamental for modifying the electronic properties of the molecule and for introducing functional groups that can direct further synthetic steps.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction transforms the basic amino group into a neutral amide, which alters its directing effect in subsequent electrophilic aromatic substitution reactions from strongly activating and ortho-, para-directing to moderately activating.
Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is crucial in the synthesis of many pharmaceutical compounds and provides a stable linkage that is resistant to hydrolysis.
The general conditions for these transformations are well-established, though specific examples for this compound are not extensively detailed in publicly available literature. The expected transformations are summarized below.
Table 1: Representative Aromatic Substitution Reactions on the Amino Group
| Reaction Type | Reagent Example | Product Class | Expected Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(4-chloro-3-(2-oxopropyl)phenyl)acetamide | Pyridine, 0°C to rt |
| Acylation | Benzoyl chloride | N-(4-chloro-3-(2-oxopropyl)phenyl)benzamide | Aqueous NaOH, Schotten-Baumann |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-chloro-3-(2-oxopropyl)phenyl)-4-methylbenzenesulfonamide | Pyridine or aqueous base |
Chemical Transformations Involving the Chlorophenyl Moiety
The chlorophenyl portion of the molecule offers two primary avenues for chemical transformation: nucleophilic substitution of the chlorine atom and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom
Nucleophilic aromatic substitution (SNAr) is a pathway to replace the chlorine atom with various nucleophiles. wikipedia.org The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. chemistrysteps.comlibretexts.org
For an SNAr reaction to proceed efficiently, the aromatic ring usually requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In this compound, the ring possesses a strongly activating amino group (-NH₂) and two weakly deactivating groups (the chloro and acetylmethyl substituents). The absence of a strong activating group like a nitro group ortho or para to the chlorine suggests that standard SNAr reactions would proceed slowly, if at all, and may require harsh conditions such as high temperatures or the use of very strong nucleophiles. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
A more versatile strategy for modifying the chlorophenyl moiety involves transition-metal-catalyzed cross-coupling reactions. The chlorine atom serves as a handle for forming new carbon-carbon bonds. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring specialized catalysts with electron-rich, bulky phosphine (B1218219) ligands to achieve efficient oxidative addition to the palladium(0) center. libretexts.org
Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. libretexts.orgyonedalabs.com The reaction is typically catalyzed by a palladium complex in the presence of a base. yonedalabs.com
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method is a powerful tool for constructing complex olefinic structures. The catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org
Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org It is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base, providing a direct route to arylalkynes. organic-chemistry.org
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner Example | Catalyst System Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Biphenyl derivative |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |
Cyclization and Heterocyclic Ring Formation with this compound as a Precursor
The bifunctional nature of this compound, containing both an amino group and a ketone, makes it an excellent precursor for the synthesis of heterocyclic rings through intramolecular or intermolecular condensation reactions. The relative positions of the functional groups can lead to the formation of various important heterocyclic scaffolds.
For instance, ortho-aminoaryl ketones are classic starting materials for the Friedländer annulation , a widely used method for synthesizing quinolines. jptcp.com This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester). In the case of this compound, a self-condensation under acidic or basic conditions could potentially lead to a substituted quinoline. Alternatively, reaction with other carbonyl compounds could provide access to a diverse range of quinoline derivatives. nih.goviipseries.org
Furthermore, the molecule could be a substrate for other named reactions leading to heterocycles, such as the Fischer indole (B1671886) synthesis , if first converted to a suitable hydrazine (B178648) derivative. nih.gov The inherent reactivity of the amino and ketone groups provides a powerful handle for constructing complex polycyclic systems. mdpi.comfrontiersin.org
Complex Organic Synthesis Applications
Role as a Key Intermediate in Multi-Step Synthetic Sequences
The structural features of this compound make it a valuable building block in multi-step syntheses of complex target molecules, particularly in the realm of pharmaceuticals and agrochemicals. scispace.comnih.govnih.gov Its utility stems from the presence of three distinct functional handles that can be manipulated sequentially.
A synthetic strategy could involve:
Protection or derivatization of the amino group (e.g., acylation) to modify its reactivity and directing effects.
Cross-coupling reaction at the chloro position (e.g., Suzuki or Sonogashira) to build a more complex carbon skeleton.
Transformation of the ketone (e.g., reduction, reductive amination, or condensation) to introduce further functionality.
Cyclization using the inherent amino-ketone structure to form a heterocyclic core, as discussed previously.
This sequential modification allows for the systematic construction of molecular complexity, positioning this compound as a key intermediate for accessing diverse chemical libraries and active pharmaceutical ingredients (APIs). researchgate.netresearchgate.net The ability to build upon this scaffold through a series of reliable and high-yielding reactions underscores its potential in modern organic synthesis.
Scaffold for Diversification and Library Generation
The structural framework of this compound makes it an ideal scaffold for chemical diversification and the generation of compound libraries. A scaffold in medicinal chemistry is a core structure to which various functional groups can be attached, leading to a wide array of derivatives. The primary amino group and the ketone functionality are the principal points for such diversification.
The primary aromatic amine can undergo a variety of chemical transformations. For instance, it can be acylated with a range of acyl chlorides or carboxylic acids to form a diverse set of amides. It can also be subjected to reductive amination with different aldehydes or ketones to yield secondary or tertiary amines. Furthermore, the amino group can be converted into other functional groups, such as isocyanates or isothiocyanates, which can then be used to create ureas, thioureas, and other related structures. These reactions are fundamental in combinatorial chemistry for the rapid synthesis of large numbers of compounds. nih.gov
The ketone group also offers numerous possibilities for derivatization. It can be reduced to a secondary alcohol, which can then be esterified or etherified. The ketone can also react with various nucleophiles, such as Grignard reagents or organolithium compounds, to generate tertiary alcohols. Additionally, the alpha-carbon to the ketone can be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution.
The combination of these reactive sites allows for the creation of a vast chemical space from a single starting scaffold. This is particularly valuable in drug discovery, where large and diverse libraries of compounds are screened for biological activity. The directed sorting method is one such technique used for the synthesis of large combinatorial libraries, such as the 10,000-member 1,5-benzodiazepine-2-one library, which highlights the utility of scaffolds in generating chemical diversity. nih.gov
Table 1: Potential Derivatization Reactions of this compound for Library Generation
| Reactive Site | Reagent/Reaction Type | Resulting Functional Group |
| Primary Aromatic Amine | Acyl Halides/Carboxylic Acids | Amide |
| Primary Aromatic Amine | Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amine |
| Primary Aromatic Amine | Phosgene/Thiophosgene | Isocyanate/Isothiocyanate |
| Primary Aromatic Amine | Sulfonyl Chlorides | Sulfonamide |
| Ketone | Reducing Agents (e.g., NaBH4) | Secondary Alcohol |
| Ketone | Grignard Reagents/Organolithiums | Tertiary Alcohol |
| Ketone | Wittig Reagents | Alkene |
| Alpha-Carbon to Ketone | Halogenating Agents (e.g., NBS) | Alpha-Halo Ketone |
Synthesis of Structurally Related Analogs for Comparative Studies
The synthesis of structurally related analogs of this compound is crucial for conducting comparative studies, particularly for understanding structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can determine which functional groups and structural features are essential for a desired biological activity.
For instance, the position and nature of the substituent on the phenyl ring can be varied. Analogs with the chlorine atom at the ortho or para position, or with other halogens like fluorine or bromine, can be synthesized to probe the effect of electronics and sterics on activity. The amino group's position can also be altered to understand its role in molecular interactions.
Furthermore, the propanone side chain can be modified. The methyl group can be replaced with other alkyl or aryl groups to explore the impact of size and lipophilicity. The ketone itself can be replaced with other functional groups, such as an ester or an amide, to investigate the importance of the carbonyl group.
An example of the importance of such comparative studies can be seen in the investigation of cathinone (B1664624) derivatives, where slight structural modifications lead to significant differences in their pharmacological profiles. nih.gov Spectroscopic and crystallographic characterization of these analogs is essential to confirm their structure and stereochemistry, which are critical for interpreting SAR data. nih.gov The synthesis of a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists, for example, involved extensive investigation of the structure-activity relationships of different regions of the molecule to optimize potency. researchgate.net
Table 2: Examples of Structurally Related Analogs for Comparative Studies
| Parent Compound | Analog | Modification | Purpose of Comparison |
| This compound | 1-(5-Amino-4-chlorophenyl)propan-2-one | Change in chlorine position | Investigate the effect of substituent position on activity. |
| This compound | 1-(5-Amino-2-fluorophenyl)propan-2-one | Change of halogen | Study the influence of different halogens on electronic properties and binding. |
| This compound | 2-Amino-1-(5-amino-2-chlorophenyl)propan-1-ol | Reduction of ketone | Determine the importance of the carbonyl group for activity. |
| This compound | 1-(2-Chloro-5-nitrophenyl)propan-2-one | Modification of the amino group | Assess the role of the amino group as a hydrogen bond donor/acceptor. |
| This compound | 1-(5-Amino-2-chlorophenyl)butan-2-one | Elongation of the alkyl chain | Explore the effect of lipophilicity and steric bulk on activity. |
Analytical Methodologies for Purity Assessment and Reaction Monitoring in Research
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of organic compounds, enabling the separation, identification, and quantification of components within a mixture. For a compound like "1-(5-Amino-2-chlorophenyl)propan-2-one," various chromatographic methods are employed to assess purity and monitor reaction kinetics.
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and concentration of non-volatile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.
In a typical RP-HPLC setup, a C18 column is used, which provides excellent separation for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pensoft.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity checks. pensoft.net Detection is commonly achieved using a UV/VIS detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. pensoft.netresearchgate.net By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified. The method's validity is established through parameters like linearity, accuracy, and precision. nih.gov
Table 1: Illustrative RP-HPLC Parameters for Analysis of Aromatic Ketones
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for separating the compound from impurities based on hydrophobicity. researchgate.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Eluent to carry the sample through the column; composition is optimized for resolution. pensoft.net |
| Flow Rate | 1.0 mL/min | Ensures consistent retention times and optimal peak shape. pensoft.net |
| Detection | UV/VIS at 225 nm | Wavelength at which the analyte exhibits strong absorbance for sensitive detection. pensoft.net |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. pensoft.net |
| Injection Vol. | 10 µL | A small, precise volume of the sample solution is introduced into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of "this compound." thermofisher.com These impurities can include residual solvents from the synthesis, starting materials, or volatile by-products. The process of identifying and quantifying such impurities is known as impurity profiling and is a critical step in pharmaceutical development. thermofisher.comresearchgate.net
In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column (e.g., DB-5). nih.gov The separated components then enter the mass spectrometer, which acts as a detector, providing mass-to-charge ratio data. This data yields a mass spectrum that serves as a molecular fingerprint, allowing for the structural elucidation of unknown impurities. High-resolution mass spectrometry can further provide the elemental composition of these impurities. thermofisher.com
Table 2: Typical GC-MS Parameters and Potential Volatile Impurities
| Parameter | Condition | Purpose |
|---|---|---|
| GC Column | Fused Silica (B1680970) Capillary (e.g., DB-5, 30 m x 0.25 mm) | Provides high-resolution separation of volatile compounds. nih.gov |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to move the sample through the column. nih.gov |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. nih.gov |
| Oven Program | Start at 50 °C, ramp to 320 °C | A temperature gradient allows for the separation of compounds with a wide range of boiling points. thermofisher.com |
| MS Detector | Electron Ionization (EI) | Fragments the analyte molecules into predictable, identifiable patterns. |
| Potential Impurities | Starting materials, residual solvents (e.g., Toluene, Acetone), reaction by-products. | These compounds can affect the final product's quality and must be monitored. |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic organic chemistry to monitor the progress of a reaction. silicycle.comaga-analytical.com.pl It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is forming. libretexts.orgyoutube.com
For the synthesis of "this compound," a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside spots of the starting materials. libretexts.org The plate is then developed in a suitable solvent system (mobile phase), which is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). rsc.org The separated spots are visualized, often using a UV lamp, as aromatic compounds absorb UV light and appear as dark spots on a fluorescent background. silicycle.comnih.gov The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. libretexts.orgyoutube.com The use of a "cospot," where the reaction mixture is spotted on top of the starting material, helps to confirm the identity of the spots, especially if the product and reactant have similar retention factor (Rf) values. libretexts.orgrochester.edu
Table 3: Example of TLC for Reaction Monitoring
| Lane on TLC Plate | Description | Observation | Interpretation |
|---|---|---|---|
| 1 (Reference) | Starting Material (e.g., a precursor) | A single spot at a specific Rf value (e.g., 0.6). | Position of the starting material. |
| 2 (Cospot) | Starting Material + Reaction Mixture | Two distinct spots, or one elongated spot if Rf values are close. | Confirms the presence or absence of starting material in the reaction mix. rochester.edu |
| 3 (Reaction) | Reaction Mixture at Time = 0 hr | A strong spot corresponding to the starting material. | The reaction has just begun. |
| 4 (Reaction) | Reaction Mixture at Time = 2 hr | A diminished starting material spot and a new product spot (e.g., at Rf = 0.3). | The reaction is proceeding. |
| 5 (Reaction) | Reaction Mixture at Time = 4 hr | The starting material spot is absent, and the product spot is intense. | The reaction is complete. youtube.com |
Advanced Titrimetric Methods for Functional Group Quantification
While chromatography is excellent for assessing purity based on relative peak areas, titrimetric methods can provide an absolute quantification of specific functional groups, thus offering an orthogonal measure of purity. For "this compound," the primary aromatic amine and ketone functionalities are potential targets for titration.
The primary aromatic amino group can be quantified using a diazotization titration. In this method, the sample is dissolved in an acidic solution and cooled to 0-5 °C. It is then titrated with a standardized solution of sodium nitrite (B80452). The sodium nitrite reacts with the aromatic amine to form a diazonium salt. The endpoint of the titration can be detected potentiometrically or with a chemical indicator.
The ketone functional group is less commonly quantified by direct titration in a research setting for purity analysis, as chromatographic methods are generally more precise and informative. However, specific oximation methods, involving reaction with hydroxylamine (B1172632) hydrochloride followed by titration of the liberated hydrochloric acid, can be employed for the quantification of ketones.
Elemental Analysis for Empirical Formula Validation
Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a pure organic compound. wikipedia.org This analysis is crucial for validating the empirical formula of a newly synthesized compound, such as "this compound." ucm.es
The procedure involves combusting a precise mass of the sample in a stream of oxygen at high temperatures. measurlabs.com The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. wikipedia.org For halogen-containing compounds, specific modifications are made to capture and quantify the halogen. The experimentally determined mass percentages of each element are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. nih.gov
Table 4: Elemental Analysis Data for this compound Molecular Formula: C₉H₁₀ClNO
| Element | Theoretical Mass % | Experimental Mass % (Typical) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 58.87% | 58.75% | -0.12 |
| Hydrogen (H) | 5.49% | 5.53% | +0.04 |
| Chlorine (Cl) | 19.31% | 19.21% | -0.10 |
| Nitrogen (N) | 7.63% | 7.68% | +0.05 |
| Oxygen (O) | 8.71% | (by difference) | - |
Potential Applications and Future Research Directions
Utilization in Materials Science Research
The presence of a primary amine group makes 1-(5-Amino-2-chlorophenyl)propan-2-one a promising candidate for the synthesis of novel polymers and advanced functional materials.
The primary aromatic amine functionality allows this compound to act as a monomer in various polymerization reactions. Aniline derivatives are known to be polymerizable, and this compound could undergo similar reactions to form substituted polyanilines. mdpi.comresearchgate.net The amino group can react with dicarboxylic acids or their derivatives to form polyamides, or with other suitable monomers to create a range of copolymers.
Living anionic polymerization is another technique that could potentially utilize precursors derived from this compound to create well-defined polymer architectures. researchgate.net The resulting polymers would feature the unique chloro- and propan-2-one-substituted phenyl groups as pendant moieties, which could impart specific properties to the final material. The thermal stability of such polymers could be influenced by their aromatic content, a characteristic that is tunable through copolymerization. chemrevlett.com
Table 1: Potential Polymerization Reactions for this compound
| Polymer Type | Co-monomer/Reaction Type | Potential Backbone |
|---|---|---|
| Polyaniline Derivative | Oxidative Polymerization | Polyaniline |
| Polyamide | Dicarboxylic Acid / Acyl Chloride | Polyamide |
| Polyimide | Dianhydride | Polyimide |
The incorporation of this compound into a polymer backbone could lead to the development of advanced functional materials. The chlorine atom and the ketone group are expected to influence the material's electronic properties, solubility, and thermal stability. For instance, substituted polyanilines are studied for their conductivity, which could be modulated by the specific substituents on the phenyl ring. mdpi.com
Derivatives of aromatic amines like 2-Amino-5-chlorobenzophenone are used as UV absorbers and photostabilizers in polymers, suggesting that materials incorporating the this compound moiety could possess enhanced resistance to UV degradation. chemicalbook.com The presence of the polar ketone group might also enhance the material's adhesion properties or its ability to interact with other molecules, making it a candidate for use in coatings, sensors, or specialty films.
Further Theoretical Investigations and Computational Design
Computational chemistry offers powerful tools to explore the properties of molecules and predict their behavior, guiding future experimental work.
Predictive modeling can be employed to understand the reactivity of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential distribution. researchgate.net These calculations can reveal the most likely sites for electrophilic and nucleophilic attack, predicting the compound's reactivity in various chemical reactions.
Machine learning and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict specific properties, such as reaction kinetics or the selectivity of a reaction. nih.govnih.gov By creating models based on data from similar compounds, it is possible to forecast the outcome of reactions involving this compound under different conditions. nih.gov Such predictive studies can accelerate the discovery of new synthetic routes and applications by prioritizing experiments that are most likely to succeed, saving time and resources. For example, theoretical investigations on related substituted aromatic compounds have been used to calculate properties like bond dissociation energies and explosive performance, showcasing the power of these predictive methods. researchgate.net
Table 2: Computational Approaches for Investigating this compound
| Computational Method | Predicted Property | Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction pathways, spectral properties | Understanding inherent reactivity and reaction mechanisms. researchgate.net |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects | Simulating behavior in different environments. |
In Silico Screening for Novel Transformations
In silico screening, a computational approach to predict chemical reactivity and guide experimental design, represents a powerful tool for discovering novel transformations of this compound. By employing quantum mechanics and molecular dynamics simulations, researchers can model the compound's interaction with various reagents and catalysts, thereby identifying promising reaction pathways before embarking on laboratory work. researchgate.net This methodology accelerates the discovery of new derivatives and synthetic routes. acs.org
Future research could focus on computational screening to predict the outcomes of various reaction types. For instance, density functional theory (DFT) calculations could be used to model the transition states of potential cyclization reactions involving the amino and ketone functionalities. This could predict the feasibility of synthesizing novel heterocyclic structures, such as benzodiazepines or quinolines, which are important pharmacophores.
Table 1: Illustrative In Silico Screening Protocol for Novel Cyclization Reactions
| Computational Step | Description | Objective |
|---|---|---|
| 1. Conformational Analysis | Modeling the potential 3D structures and energy landscapes of the starting material. | Identify low-energy conformers accessible for reaction. |
| 2. Transition State Searching | Simulating reaction pathways with various catalysts (e.g., acids, bases, transition metals) to locate transition state energies. | Predict activation barriers and determine the most kinetically favorable reaction pathways. |
| 3. Product Stability Analysis | Calculating the thermodynamic stability of potential heterocyclic products. | Identify the most stable and likely isolable products. |
| 4. Solvent Effect Modeling | Incorporating solvent models (e.g., Polarizable Continuum Model) to simulate reaction conditions more accurately. | Refine predictions by accounting for solvent-solute interactions. |
By systematically screening different catalysts and reaction conditions in silico, research efforts can be directed toward the most promising synthetic strategies, saving significant time and resources.
Green Chemistry Approaches to the Synthesis and Derivatization of this compound
Green chemistry principles are paramount for the sustainable development of chemical processes. Applying these principles to the synthesis and modification of this compound can reduce environmental impact and improve process efficiency.
Solvent-Free Reactions and Alternative Solvents
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to pollution. rsc.org Research into solvent-free reaction conditions for the synthesis or derivatization of this compound is a promising future direction. researchgate.netekb.eg For example, multicomponent reactions, where several starting materials react in a single step without solvent, could be explored to build molecular complexity efficiently. frontiersin.org
Potential Solvent-Free Approaches:
Mechanochemistry: Using mechanical force (e.g., grinding or milling) to initiate reactions between solid-state reactants. researchgate.net This could be applied to condensation reactions involving the amino or ketone group.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reactions, often without the need for a solvent.
Alternatively, the use of greener solvents could be investigated. Ionic liquids, which are non-volatile and can be recycled, could serve as both the solvent and catalyst for certain transformations. researchgate.net Supercritical fluids like CO2 are another alternative that can be easily removed post-reaction, leaving a pure product.
Catalyst Development for Enhanced Efficiency
The development of highly active and selective catalysts is crucial for green synthesis. For the production of this compound, research could focus on creating more efficient catalysts for key steps, such as the amination of an aryl halide precursor. Modern palladium-based catalysts, for instance, have shown high efficacy in C-N cross-coupling reactions under mild conditions. researchgate.netincatt.nl Similarly, rhodium-catalyzed amination presents another advanced route. researchgate.net Developing heterogeneous catalysts would be particularly beneficial, as they can be easily separated from the reaction mixture and reused, minimizing waste.
Future work could also explore organocatalysis, which avoids the use of potentially toxic and expensive metals. mdpi.com Chiral organocatalysts, such as those based on proline, could be employed in derivatization reactions to not only enhance efficiency but also introduce stereocontrol. researchgate.net
Exploration of Stereochemical Properties and Enantioselective Synthesis
While this compound is itself achiral, its propanone backbone offers a scaffold for introducing chirality. The creation and control of stereocenters are critical in fields like medicinal chemistry, where enantiomers of a drug can have vastly different biological activities.
Chiral Resolution Techniques
One approach to obtaining enantiomerically pure derivatives is through chiral resolution, which involves separating a racemic mixture of a chiral derivative into its individual enantiomers. wikipedia.org If a chiral center is introduced—for example, by reduction of the ketone to a secondary alcohol—several resolution techniques could be applied.
Diastereomeric Salt Formation: Reacting the racemic derivative with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization. wikipedia.org
Enzymatic Kinetic Resolution: Using enzymes, such as lipases, that selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. nih.govresearchgate.net
Chiral Chromatography: Employing high-performance liquid chromatography (HPLC) with a chiral stationary phase to directly separate the enantiomers. mdpi.commdpi.com
Table 2: Comparison of Potential Chiral Resolution Methods for a Chiral Derivative
| Technique | Principle | Potential Advantage | Potential Challenge |
|---|---|---|---|
| Diastereomeric Crystallization | Formation and separation of diastereomers with different solubilities. wikipedia.org | Cost-effective for large-scale separation. | Success is unpredictable and depends on finding a suitable resolving agent. |
| Enzymatic Resolution | Enzyme-catalyzed reaction that is selective for one enantiomer. nih.gov | High enantioselectivity under mild conditions. | Maximum theoretical yield for one enantiomer is 50%. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High purity separation and analytical quantification. | Expensive for large-scale production; requires significant solvent use. |
Asymmetric Catalysis in Propanone Modification
A more efficient and atom-economical approach than resolution is asymmetric catalysis, where a chiral catalyst directs the reaction to produce predominantly one enantiomer. mdpi-res.com This strategy could be applied to modify the propanone moiety of this compound.
For example, an asymmetric reduction of the ketone would yield a chiral alcohol. This could be achieved using chiral catalysts based on transition metals like ruthenium or rhodium with chiral ligands. Alternatively, organocatalytic methods could be developed. mdpi.com Another avenue is the asymmetric functionalization of the methyl or methylene (B1212753) group adjacent to the carbonyl. An asymmetric aldol (B89426) reaction, for instance, could add a new substituent and create up to two new stereocenters with high enantioselectivity. researchgate.net The development of such catalytic systems would be a significant step toward synthesizing complex, optically active molecules from this simple starting material. nih.govresearchgate.net
Advanced Analytical Techniques for Real-Time Reaction Monitoring
The synthesis and subsequent reactions of intermediates like this compound are critical in pharmaceutical manufacturing. Real-time monitoring of these chemical processes is essential for ensuring reaction completion, minimizing impurity formation, and optimizing process parameters for safety and efficiency. bruker.com Process Analytical Technology (PAT) utilizes in-situ analytical techniques to gain a comprehensive understanding of chemical reactions as they occur. mt.comnih.gov This approach moves beyond traditional offline analysis, offering dynamic insights into reaction kinetics, mechanisms, and the influence of various parameters. bruker.commt.com
Several advanced analytical techniques are suitable for the real-time monitoring of reactions involving this compound. These methods provide continuous data on the concentration of reactants, intermediates, products, and byproducts.
Spectroscopic Techniques:
In-situ spectroscopy is a powerful tool for monitoring chemical reactions without the need for sample extraction. spectroscopyonline.com For a molecule like this compound, with its distinct functional groups (aromatic amine, ketone), vibrational spectroscopy offers significant advantages.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: Both FT-IR and Raman spectroscopy can provide real-time information about changes in molecular vibrations. bruker.commt.com For instance, in a reaction involving the amine group of this compound, the characteristic N-H stretching vibrations can be monitored to track the progress of the reaction. Similarly, changes in the C=O stretching frequency of the ketone group can indicate its involvement in a chemical transformation. nih.gov These techniques are non-destructive and can be implemented using fiber-optic probes inserted directly into the reaction vessel, making them suitable for a range of reaction conditions. bruker.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online flow NMR spectroscopy can provide detailed structural information and quantitative data on the components of a reaction mixture in real time. bruker.comnih.gov This technique is particularly useful for identifying and quantifying transient intermediates that may not be detectable by other methods. spectroscopyonline.com For reactions involving this compound, NMR can distinguish between the parent molecule and its products based on the unique chemical shifts of their respective protons and carbons. nih.gov
Chromatographic Techniques:
Chromatography is a cornerstone of pharmaceutical analysis, and its application can be extended to real-time reaction monitoring. pharmanow.live
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. pharmanow.live By integrating an automated sampling system, HPLC can be used for near real-time analysis of reaction progress. mt.com This allows for the accurate determination of the concentration of this compound, as well as the formation of products and impurities over time. mt.comchromatographyonline.com UPLC, with its higher resolution and faster analysis times, further enhances the capability for real-time monitoring.
Hyphenated Techniques:
The combination of separation techniques with powerful detectors provides enhanced specificity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer allows for the rapid identification of reaction components based on their mass-to-charge ratio. shimadzu.com This is particularly valuable for identifying unknown impurities and for confirming the structure of reaction products in real-time. nih.gov
The table below summarizes the potential applications of these advanced analytical techniques for real-time monitoring of reactions involving this compound.
| Analytical Technique | Information Provided | Potential Application for this compound |
| FT-IR/Raman Spectroscopy | Functional group changes, reaction kinetics | Monitoring reactions at the amine or ketone group by tracking changes in N-H or C=O stretching frequencies. |
| NMR Spectroscopy | Structural elucidation, quantification of reactants and products, intermediate detection | Identifying and quantifying this compound and its reaction products; detecting transient intermediates. |
| HPLC/UPLC | Separation and quantification of components, impurity profiling | Tracking the consumption of this compound and the formation of products; monitoring impurity levels. |
| LC-MS | Molecular weight determination, structural confirmation of products and impurities | Identifying unknown byproducts and confirming the mass of the desired products in reactions involving this compound. |
Future research in this area will likely focus on the integration of multiple PAT tools to gain a more holistic understanding of the reaction system. nih.gov The use of advanced data analysis and modeling techniques will be crucial for interpreting the large datasets generated by these real-time monitoring technologies, ultimately leading to more robust and efficient pharmaceutical manufacturing processes. magritek.com
Conclusion and Outlook
Summary of Current Research Landscape
The current body of scientific literature on 1-(5-Amino-2-chlorophenyl)propan-2-one is notably sparse. A comprehensive search of academic databases and chemical literature reveals a significant lack of dedicated studies on its synthesis, characterization, and potential applications. The compound is primarily recognized as a potential synthetic intermediate rather than a final product with well-documented biological or material properties. Its structural motifs, an aminophenyl group attached to a propanone chain, are common in medicinal chemistry and organic synthesis, suggesting its potential utility as a building block. However, specific research focusing exclusively on this compound is yet to be published. The existing landscape is therefore one of unexplored potential, with its properties and reactivity largely inferred from related, more extensively studied aminoketone derivatives.
Identification of Promising Avenues for Future Academic Research on this compound
The limited research into this compound opens up numerous avenues for future academic exploration. A primary focus should be on the development of efficient and scalable synthetic routes. Investigations into its chemical reactivity are also crucial, particularly focusing on the interplay between the amino, chloro, and ketone functionalities.
Future research could productively explore the following areas:
Synthetic Methodology: Developing and optimizing synthetic pathways to produce this compound in high yield and purity would be a foundational step.
Medicinal Chemistry: Given that structurally similar α-aminoketones are precursors to various pharmaceutically active compounds, this compound could serve as a key starting material for novel therapeutics. Its potential as a scaffold for the synthesis of new psychoactive substances, benzodiazepines, or other central nervous system-active agents warrants investigation. nih.gov
Materials Science: The aromatic amine functionality suggests potential applications in polymer chemistry, for instance, as a monomer or a modifying agent for creating novel polymers with unique electronic or thermal properties.
Catalysis: The compound could be explored as a ligand for the formation of metal complexes, which may exhibit catalytic activity in various organic transformations.
Contributions to Fundamental Organic Chemistry Principles and Synthetic Methodology Development
The study of this compound can contribute significantly to the understanding of fundamental principles in organic chemistry. The molecule's unique substitution pattern on the phenyl ring offers a platform to investigate the electronic and steric effects on the reactivity of the ketone and amino groups.
Key areas where this compound could contribute to synthetic methodology include:
Domino and Multicomponent Reactions: The presence of multiple reactive sites could be exploited in the design of novel domino or multicomponent reactions to construct complex heterocyclic systems in a single step.
Orthogonal Functional Group Manipulation: Developing selective transformations of the amino or ketone group while the other functionalities remain intact would be a valuable contribution to synthetic strategy.
Understanding Reaction Mechanisms: Detailed mechanistic studies of reactions involving this compound could provide deeper insights into the influence of the chloro and amino substituents on reaction pathways and intermediates. The synthesis of cathinone (B1664624) derivatives, for example, often involves the bromination of an aryl ketone followed by amination, and studying this process with the given substitution pattern could yield valuable mechanistic data. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Amino-2-chlorophenyl)propan-2-one, and how can reaction yields be maximized?
- Methodological Answer :
- Friedel-Crafts Acylation : React 5-amino-2-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propan-2-one moiety.
- Selective Protection/Deprotection : Protect the amino group (e.g., using Boc anhydride) during synthesis to prevent side reactions, followed by deprotection under acidic conditions .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance regioselectivity.
Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy :
- C=O Stretch : ~1700–1680 cm⁻¹ (ketone group) .
- N–H Stretch : ~3300–3200 cm⁻¹ (primary amine).
- C–Cl Stretch : ~750–700 cm⁻¹ .
- ¹H NMR :
- Aromatic Protons : δ 6.8–7.5 ppm (split patterns due to chloro and amino substituents).
- Methyl Group : δ 2.1–2.3 ppm (singlet for propan-2-one CH₃) .
- ¹³C NMR : Carbonyl carbon at ~205–210 ppm.
Q. What computational methods are suitable for modeling the electronic structure of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to optimize geometry and calculate frontier molecular orbitals .
- Wavefunction Analysis : Employ Multiwfn software to analyze electron density, electrostatic potential, and bond orders .
- Thermochemical Accuracy : Validate results against experimental data (e.g., bond lengths, dipole moments) to ensure reliability .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Follow guidelines for chlorinated organic waste, as outlined in safety data sheets for structurally similar compounds .
Advanced Research Questions
Q. How do the electron-withdrawing (Cl) and electron-donating (NH₂) groups influence the compound’s electronic properties and reactivity?
- Methodological Answer :
- Substituent Effects :
- Hammett Constants : Use σ values (Cl: σₚ ≈ +0.23; NH₂: σₚ ≈ -0.66) to predict regioselectivity in electrophilic substitution.
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Reactivity : The amino group directs electrophiles to the para position relative to Cl, while the ketone can undergo nucleophilic additions (e.g., Grignard reactions).
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution structure refinement, especially for disordered regions (e.g., rotating methyl groups) .
- Twinned Data : Apply twin law matrices in SHELX to correct for twinning artifacts .
- Validation Tools : Cross-check with CCDC databases and Platon to ensure bond distances/angles align with similar structures .
Q. How can QSPR models predict physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer :
- Descriptor Selection : Use molecular weight, topological polar surface area (TPSA), and octanol-water partition coefficients (logP) as input parameters .
- Machine Learning : Train neural networks on datasets of chlorinated aromatics to predict solubility and bioavailability .
- Validation : Compare predicted vs. experimental values (e.g., HPLC-measured logP) to refine model accuracy.
Q. What mechanistic insights explain the compound’s stability under oxidative conditions?
- Methodological Answer :
- Degradation Pathways : Use LC-MS to identify oxidation products (e.g., quinone derivatives from NH₂ group oxidation).
- DFT Simulations : Calculate activation energies for possible degradation pathways (e.g., C–Cl bond cleavage) .
- Accelerated Stability Testing : Expose the compound to UV light/H₂O₂ and monitor degradation via GC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
